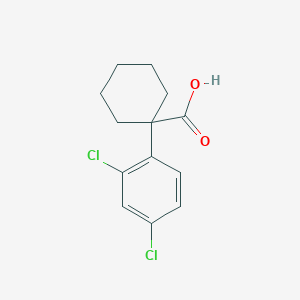![molecular formula C12H12N2O3 B1517265 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 1038375-52-8](/img/structure/B1517265.png)
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid
Descripción general
Descripción
The compound “2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecule also contains a benzoic acid group and a propan-2-yl (or isopropyl) group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The oxadiazole ring is known to participate in various chemical reactions . The benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The propan-2-yl group could participate in reactions typical of alkanes, such as free radical halogenation .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The 1,2,4-oxadiazole moiety is a significant scaffold in medicinal chemistry, often incorporated into experimental, investigational, and marketed drugs. The presence of the 1,2,4-oxadiazole ring in a compound like “2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid” suggests potential bioactivity, making it a candidate for drug discovery efforts . This compound could be explored for its pharmacological properties, possibly leading to the development of new therapeutic agents.
Synthesis of Bioactive Compounds
The oxadiazole core can serve as an amide- or ester-like linker in the design of bioactive compounds. It allows for the creation of molecules with thermosensitive functions, which can be crucial in developing drugs that are sensitive to temperature changes within the body . This feature can be particularly useful in targeted drug delivery systems.
Agricultural Chemistry
Compounds with the 1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities. They can be employed in the development of chemical pesticides that are efficient and pose a low risk to the environment . “2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid” could be investigated for its potential use in plant disease management and crop protection.
Therapeutic Effects Study
The structural similarity of “2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid” to other bioactive molecules suggests it could be studied for various therapeutic effects. Research could focus on its efficacy in conditions such as pain, fever, inflammation, and other musculoskeletal disorders.
Bioisosteres in Drug Design
Bioisosteres are molecules or groups with similar physical or chemical properties that produce broadly similar biological properties to a compound of interest. The oxadiazole ring can act as a bioisostere for other functional groups in drug molecules, potentially leading to the development of drugs with improved properties .
Room Temperature Synthesis Methods
The compound can be utilized in synthetic methods that allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature. This is particularly advantageous in medicinal chemistry, where room temperature reactions can lead to high-efficiency cyclization processes and uncomplicated work-up .
Amphoteric Nature Exploration
Given the amphoteric nature of the oxadiazole ring, which shows both acidic and basic properties, “2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid” could be used to explore this dual functionality in various chemical contexts .
Heterocyclic Chemistry Education
Lastly, this compound can serve as an educational tool in heterocyclic chemistry, demonstrating the synthesis and reactivity of oxadiazole derivatives. It can be used to illustrate the principles of heterocyclic compound formation and their applications in real-world scenarios .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should be taken when handling this compound, including avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, determination of its molecular structure, exploration of its chemical reactivity, determination of its mechanism of action, and assessment of its physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored .
Propiedades
IUPAC Name |
2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7(2)10-13-11(17-14-10)8-5-3-4-6-9(8)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJVKRDRINUWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1517185.png)






![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)

![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)
